molecular formula C18H17N3O3 B11335219 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11335219
M. Wt: 323.3 g/mol
InChI Key: JLKKQFZCARJLAR-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the oxadiazole derivative with 3-methylbenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide stands out due to its unique oxadiazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C18H17N3O3/c1-11-5-4-6-14(9-11)18(22)19-17-16(20-24-21-17)13-7-8-15(23-3)12(2)10-13/h4-10H,1-3H3,(H,19,21,22)

InChI Key

JLKKQFZCARJLAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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